![molecular formula C5H6N2O2 B14472191 2,3,3a,4-Tetrahydro-6H-furo[3,4-c]pyrazol-6-one CAS No. 65902-89-8](/img/structure/B14472191.png)
2,3,3a,4-Tetrahydro-6H-furo[3,4-c]pyrazol-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,3a,4-Tetrahydro-6H-furo[3,4-c]pyrazol-6-one is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields of science. This compound features a fused ring system combining a furan and a pyrazole ring, which contributes to its distinct chemical behavior and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3a,4-Tetrahydro-6H-furo[3,4-c]pyrazol-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with furan-based aldehydes or ketones. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and under reflux conditions to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
2,3,3a,4-Tetrahydro-6H-furo[3,4-c]pyrazol-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Nucleophiles such as amines, thiols, and halides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce fully hydrogenated compounds. Substitution reactions result in the formation of various substituted derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,3,3a,4-Tetrahydro-6H-furo[3,4-c]pyrazol-6-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,3,3a,4-Tetrahydro-6H-furo[3,4-c]pyrazol-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-hydroxy-6-oxo-2,3,3a,9a-tetrahydro-6H-furo[2’,3’:4,5][1,3]oxazolo[3,2-a]pyrimidin-2-yl)methyl acetate
- methyl (2R,3R,3aR,9aS)-3-hydroxy-2-(hydroxymethyl)-6-oxo-2,3,3a,9a-tetrahydro-6H-furo[2’,3’:4,5][1,3]oxazolo[3,2-a]pyrimidine-8-carboxylate
- {3-[(methylsulfonyl)oxy]-6-oxo-2,3,3a,9a-tetrahydro-6H-furo[2’,3’:4,5][1,3]oxazolo[3,2-a]pyrimidin-2-yl}methyl benzoate
Uniqueness
2,3,3a,4-Tetrahydro-6H-furo[3,4-c]pyrazol-6-one is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
65902-89-8 |
|---|---|
Fórmula molecular |
C5H6N2O2 |
Peso molecular |
126.11 g/mol |
Nombre IUPAC |
2,3,3a,4-tetrahydrofuro[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C5H6N2O2/c8-5-4-3(2-9-5)1-6-7-4/h3,6H,1-2H2 |
Clave InChI |
YDFPRNIXFSYFRX-UHFFFAOYSA-N |
SMILES canónico |
C1C2COC(=O)C2=NN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


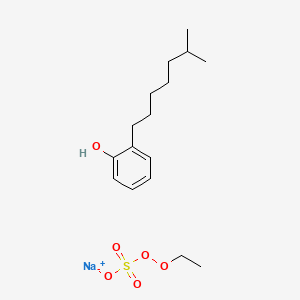

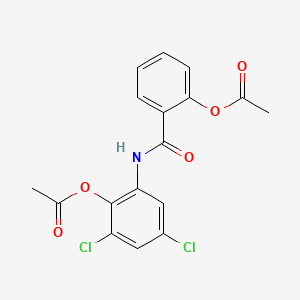
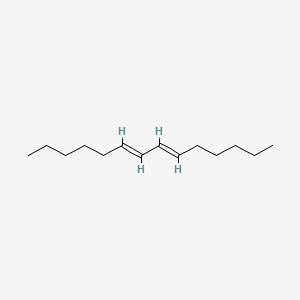
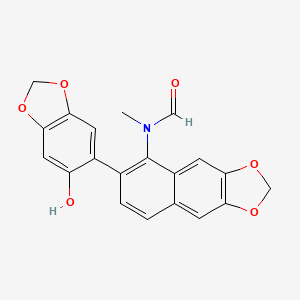
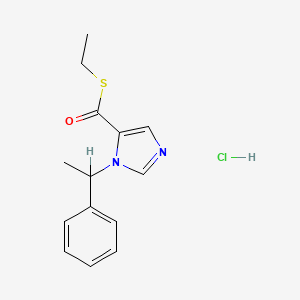
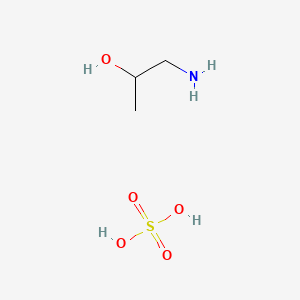

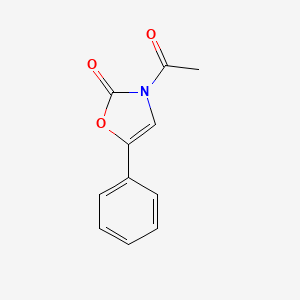

![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,5-dimethylbenzene)](/img/structure/B14472169.png)

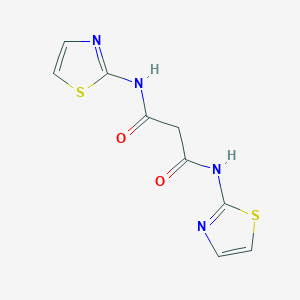
![4-[1-(Cyclohex-1-en-1-yl)-4-nitro-3-phenylbut-1-en-1-yl]morpholine](/img/structure/B14472183.png)
